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Compound of Interest

Compound Name: JNJ-28610244

CAS No.: 1251462-28-8

Cat. No.: B608212 Get Quote

Product Focus: JNJ-28610244 (Selective Histamine H4 Receptor Agonist) Primary Target:

Human Histamine H4 Receptor (hH4R) CAS Number: 1251462-28-8[1]

Executive Summary: The Precision Tool for H4R
Activation
JNJ-28610244 stands as a critical pharmacological tool for distinguishing Histamine H4

Receptor (H4R) signaling from the closely related H3 receptor (H3R) and other histamine

subtypes. Unlike the endogenous ligand Histamine (which activates H1, H2, H3, and H4) or

early generation agonists like 4-methylhistamine (which retains significant H2/H3 cross-

reactivity), JNJ-28610244 exhibits a >1000-fold selectivity window for H4R.[2]

This guide details the cross-reactivity profile of JNJ-28610244, validating its use as the "gold

standard" agonist for probing H4R-mediated immune modulation, specifically in chemotaxis,

pruritus (itch), and neutrophil regulation.

Target Profile & Cross-Reactivity Analysis
Primary Affinity and Potency
JNJ-28610244 is a full agonist at the human H4 receptor. Its binding affinity is in the nanomolar

range, sufficient for robust cellular activation without requiring concentrations that risk off-target

binding.
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Receptor Target Parameter Value Interpretation

Histamine H4

(Human)
Ki 53 nM

High Affinity (Primary

Target)

Histamine H4

(Human)
pEC50 7.0 - 7.3

Potent Functional

Agonist

Histamine H4 (Rat) Ki ~200 nM

Moderate Affinity

(Species difference

exists)

Selectivity & Cross-Reactivity Profile
The defining feature of JNJ-28610244 is its "clean" profile against other histamine receptors.

Most H4 ligands struggle with H3 homology (~37% sequence identity, higher in the binding

pocket). JNJ-28610244 overcomes this.

Off-Target
Receptor

Affinity (Ki)
Selectivity Ratio
(vs H4)

Clinical/Experiment
al Implication

Histamine H1 > 10,000 nM > 1000-fold

No sedation or

vascular permeability

effects at effective

doses.

Histamine H2 > 10,000 nM > 1000-fold

No gastric acid

secretion or cardiac

chronotropic effects.

Histamine H3 > 10,000 nM > 1000-fold

CRITICAL: Does not

trigger CNS

autoreceptor inhibition

or neurotransmitter

modulation.

Muscarinic M1-M3 Negligible N/A

Low risk of

anticholinergic side

effects in vivo.
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Technical Insight: The >1000-fold selectivity over H3R is the key differentiator. Older tools like

(R)-α-methylhistamine are H3 agonists that cross-react with H4. JNJ-28610244 allows

researchers to attribute observed effects (e.g., itch, inflammation) exclusively to H4R activation.

Comparative Performance: JNJ-28610244 vs.
Alternatives
The following table compares JNJ-28610244 against other common H4R modulators.
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Compound Role
H4R Affinity
(Ki)

H3R Cross-
Reactivity

Recommended
Use Case

JNJ-28610244 Selective Agonist 53 nM
Negligible (>10

µM)

Specific

activation of H4R

in complex

tissues.

Histamine
Endogenous

Agonist
~5-10 nM

High (Equipotent

at H1-H4)

General

reference;

useless for

defining receptor

contribution.

4-

Methylhistamine
Agonist ~50 nM

Moderate (~100-

fold selective)

Older standard;

often activates

H2R at high

doses.[3][4]

VUF-8430 Agonist ~30 nM
Moderate (Partial

H3 agonist)

Good potency,

but less selective

than JNJ-

28610244.

JNJ-7777120 Antagonist 4.5 nM
Low (>1000-fold

selective)

Essential

Control: Use to

block JNJ-

28610244 to

prove H4

specificity.

Visualization: Selectivity Landscape
The diagram below illustrates the isolation of H4R signaling achieved by JNJ-28610244
compared to the "noise" of non-selective agents.
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Caption: JNJ-28610244 isolates H4R signaling, whereas Histamine and older analogs cross-

react with H1/H2/H3.

Experimental Protocols & Validation
To rigorously validate H4R-mediated effects, a "Paired Agonist-Antagonist" system is required.

The following protocol demonstrates how to use JNJ-28610244 to modulate neutrophil

function, a classic H4R bioassay.

Mechanistic Context
In human neutrophils, H4R activation does not stimulate degranulation directly but inhibits

adhesion-dependent degranulation (specifically Mac-1 mediated). This is a Gi/o-coupled

pathway involving p38 MAPK modulation.
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Caption: JNJ-28610244 activates H4R to negatively regulate Mac-1 dependent p38 MAPK

phosphorylation, inhibiting degranulation.[2]

Protocol: Inhibition of Adhesion-Dependent
Degranulation
Objective: Measure the specific H4R-mediated suppression of lactoferrin release.[2]

Reagents:

Agonist: JNJ-28610244 (Stock: 10 mM in DMSO).

Antagonist (Control): JNJ-7777120 (Stock: 10 mM in DMSO).

Cells: Isolated human neutrophils (PMNs).
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Surface: Fibrinogen-coated plates (to engage Mac-1).

Step-by-Step Workflow:

Isolation: Purify PMNs from whole blood using density gradient centrifugation. Resuspend in

HBSS.

Pre-incubation (Agonist): Incubate PMNs with JNJ-28610244 (0.1 – 10 µM) for 15 minutes at

37°C.

Note: 10 µM is the maximal efficacy dose for this specific assay due to lower receptor

reserve in neutrophils compared to eosinophils.

Antagonist Check (Optional): In a separate set, pre-incubate with JNJ-7777120 (10 µM) for

15 min before adding JNJ-28610244. This should block the effect.

Activation: Plate cells onto fibrinogen-coated wells. Incubate for 30 minutes to allow

adhesion (Mac-1 activation).

Supernatant Collection: Centrifuge plates briefly; collect supernatant.

Quantification: Measure Lactoferrin (degranulation marker) via ELISA.

Result Interpretation:

Vehicle Control: High Lactoferrin (Adhesion triggers degranulation).

JNJ-28610244 Treated: Reduced Lactoferrin (H4R signaling inhibits the release).

JNJ-28610244 + JNJ-7777120: High Lactoferrin (Antagonist restores degranulation).

References
Dib, K., et al. (2014). "The histamine H4 receptor is a potent inhibitor of adhesion-dependent

degranulation in human neutrophils."[1] Journal of Leukocyte Biology, 96(3), 411-419.

Lim, H.D., et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the

human histamine H4 receptor: identification of 4-methylhistamine as the first potent and

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://www.benchchem.com/product/b608212?utm_src=pdf-body
https://www.medchemexpress.com/jnj-28610244.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


selective H4 receptor agonist."[4] Journal of Pharmacology and Experimental Therapeutics,

314(3), 1310-1321.[3]

Thurmond, R.L., et al. (2004). "A potent and selective histamine H4 receptor antagonist JNJ

7777120."[5] Journal of Pharmacology and Experimental Therapeutics, 309(1), 404-413.

Yu, F., et al. (2010). "Pharmacological characterization of the histamine H4 receptor agonist

JNJ 28610244."[6][7][8] Poster Presentation/Data Sheet, MedChemExpress/Janssen R&D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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